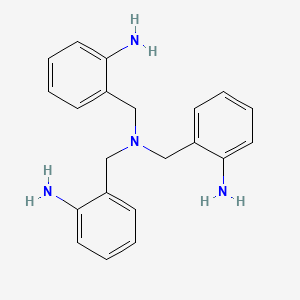
2-((Bis(2-aminobenzyl)amino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Bis(2-aminobenzyl)amino)methyl)aniline is an organic compound with the molecular formula C21H24N4 and a molecular weight of 332.44 g/mol . This compound is characterized by the presence of multiple amine groups attached to a benzyl framework, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2-aminobenzyl)amino)methyl)aniline typically involves the reaction of 2-aminobenzylamine with formaldehyde under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups react with formaldehyde to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Bis(2-aminobenzyl)amino)methyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles; reactions often require a catalyst and specific temperature control.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
2-((Bis(2-aminobenzyl)amino)methyl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((Bis(2-aminobenzyl)amino)methyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products . The pathways involved often include nucleophilic attack, electron transfer, and coordination to metal centers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(4-aminobenzyl)aniline: Similar structure but with different substitution patterns on the benzyl groups.
Tris(2-aminobenzyl)amine: Contains an additional amine group, leading to different reactivity and applications.
Uniqueness
2-((Bis(2-aminobenzyl)amino)methyl)aniline is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly useful in the synthesis of specialized organic compounds and coordination complexes .
Eigenschaften
Molekularformel |
C21H24N4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[[bis[(2-aminophenyl)methyl]amino]methyl]aniline |
InChI |
InChI=1S/C21H24N4/c22-19-10-4-1-7-16(19)13-25(14-17-8-2-5-11-20(17)23)15-18-9-3-6-12-21(18)24/h1-12H,13-15,22-24H2 |
InChI-Schlüssel |
WXRQKRPHXWCUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2N)CC3=CC=CC=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
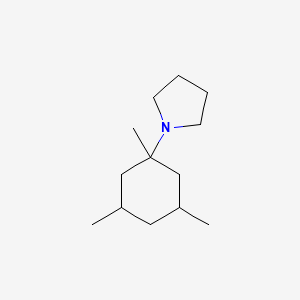


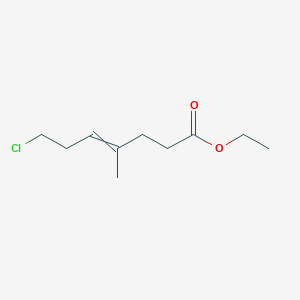


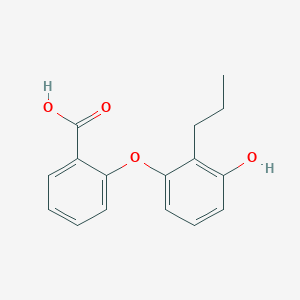
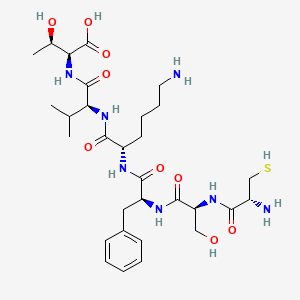
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
